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Cat. No.: B12406500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Vepdegestrant (ARV-471) is a proteolysis-targeting chimera (PROTAC) designed to selectively

target the estrogen receptor (ER) for degradation. This guide provides a comparative analysis

of vepdegestrant's cross-reactivity with other receptors, supported by available preclinical data.

The information is intended to assist researchers in evaluating the selectivity profile of this

compound.

Executive Summary
Vepdegestrant demonstrates high selectivity for the estrogen receptor α (ERα), its intended

therapeutic target. Cross-reactivity studies show significantly lower binding affinity for other

nuclear hormone receptors, including the progesterone receptor (PGR), glucocorticoid receptor

(GR), and androgen receptor (AR). While some interaction with ERβ and PGR is observed, the

concentration required for binding is substantially higher than for ERα, suggesting a favorable

selectivity window.

Cross-reactivity Profile of Vepdegestrant
The selectivity of vepdegestrant has been evaluated using comprehensive screening panels. In

a preclinical study, vepdegestrant was assessed against the Eurofins SafetyScreen87 panel,

which includes a wide range of receptors, ion channels, transporters, and enzymes. For the

receptors where significant binding inhibition was observed, concentration-response
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radioligand assays were performed to determine the half-maximal inhibitory concentration

(IC50) values.

The results indicate a high affinity for ERα with an IC50 of 1 nmol/L.[1] Vepdegestrant also

exhibited binding to ERβ, albeit with a 5-fold lower potency (IC50 of 5 nmol/L).[1] Cross-

reactivity with other steroid hormone receptors was markedly lower, with IC50 values of 11-17

nmol/L for the progesterone receptor, 83 nmol/L for the glucocorticoid receptor, and 100 nmol/L

for the androgen receptor.[1] A much weaker interaction was noted with the κ-opioid receptor,

with an IC50 of 250 nmol/L.[1]

Target Receptor
Vepdegestrant IC50
(nmol/L)

Selectivity vs. ERα (Fold
Difference)

Estrogen Receptor α (ERα) 1 1

Estrogen Receptor β (ERβ) 5 5

Progesterone Receptor (PGR) 11-17 11-17

Glucocorticoid Receptor (GR) 83 83

Androgen Receptor (AR) 100 100

κ-Opioid Receptor 250 250

Experimental Protocols
The cross-reactivity data for vepdegestrant was generated using a combination of broad panel

screening followed by specific radioligand binding assays.

1. Initial Screening: Eurofins SafetyScreen Panel

A standardized commercial service, the Eurofins SafetyScreen87 panel, was utilized for the

initial broad liability assessment. In this assay, a single high concentration of the test compound

(vepdegestrant) is incubated with a panel of 87 different molecular targets. The percentage of

inhibition of radioligand binding is determined to identify potential off-target interactions.

2. IC50 Determination: Radioligand Binding Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/figure/Schematic-diagram-showing-the-mechanism-of-action-of-PROTAC-technology-for-this_fig1_349420392
https://www.researchgate.net/figure/Schematic-diagram-showing-the-mechanism-of-action-of-PROTAC-technology-for-this_fig1_349420392
https://www.researchgate.net/figure/Schematic-diagram-showing-the-mechanism-of-action-of-PROTAC-technology-for-this_fig1_349420392
https://www.researchgate.net/figure/Schematic-diagram-showing-the-mechanism-of-action-of-PROTAC-technology-for-this_fig1_349420392
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For targets that showed significant inhibition in the initial screen, a competitive radioligand

binding assay was performed to determine the IC50 value. A representative protocol for such

an assay is as follows:

Materials:

Receptor-containing preparations (e.g., cell membranes or recombinant protein).

A specific radioligand for the receptor of interest.

Vepdegestrant at a range of concentrations.

Assay buffer.

Glass fiber filters.

Scintillation fluid.

Procedure:

The receptor preparation is incubated with a fixed concentration of the specific radioligand

and varying concentrations of vepdegestrant.

The incubation is carried out at a specified temperature and for a duration sufficient to

reach binding equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which separates the

receptor-bound radioligand from the unbound radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

The radioactivity trapped on the filters is quantified using a scintillation counter.

The data is analyzed using non-linear regression to determine the concentration of

vepdegestrant that inhibits 50% of the specific binding of the radioligand (IC50).
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Visualizing the Molecular Interactions and
Screening Process
To better understand the mechanism of action and the experimental workflow for determining

cross-reactivity, the following diagrams are provided.
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Caption: Mechanism of action of vepdegestrant as a PROTAC.
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Caption: Experimental workflow for assessing cross-reactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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